Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a chemical compound that features a tert-butyl group attached to an indole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. This is achieved through the reaction of the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, often facilitated by the presence of the Boc protecting group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Bases: Triethylamine, sodium hydroxide (NaOH)
Acids: Trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit a wide range of biological activities.
Medicine: Indole derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the production of various chemicals and materials, leveraging its unique structural properties
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: Similar in structure but with a phenyl ring instead of an indole ring.
S-pregabalin: Contains an aminomethyl group but differs in the overall structure and therapeutic applications.
Uniqueness
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties. The indole ring is a versatile scaffold that can be modified to produce a wide range of derivatives with varying activities, making this compound particularly valuable in research and development .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCWCVSPHUGAPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451364 |
Source
|
Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188988-46-7 |
Source
|
Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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